2-Amino-7-fluoro-3-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoro-3-propylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-3-propylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. Catalytic systems and continuous flow reactors can be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Scientific Research Applications
2-Amino-7-fluoro-3-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging applications.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-3-propylquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The fluorine atom enhances the compound’s binding affinity and specificity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Another fluorinated quinoline with antimalarial activity.
Mefloquine: A well-known antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core structure.
Uniqueness: 2-Amino-7-fluoro-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 2 and the propyl group at position 3, along with the fluorine atom at position 7, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
948294-22-2 |
---|---|
Molecular Formula |
C12H13FN2 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
7-fluoro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13FN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
JNMWKIHZYKBJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.